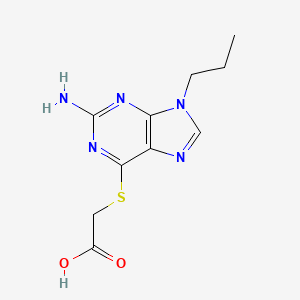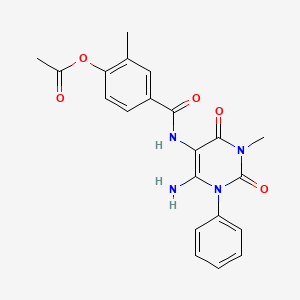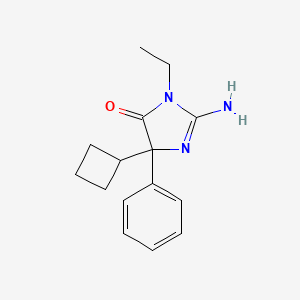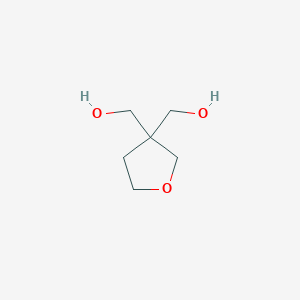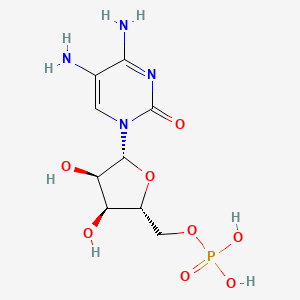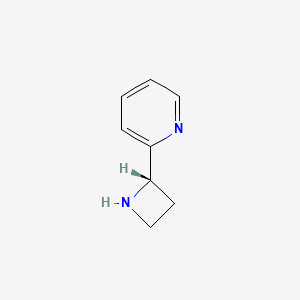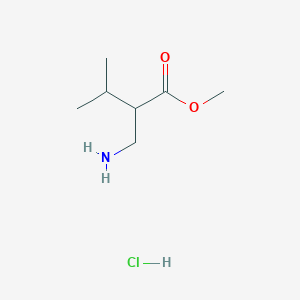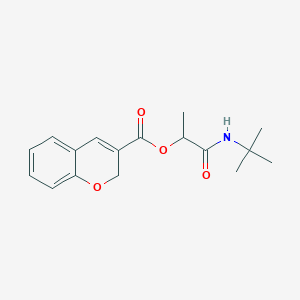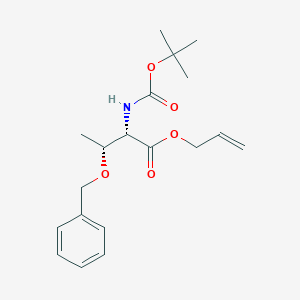
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the L-threonine backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a benzyl group through benzylation.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Allyl Group: The allyl group is introduced through allylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Chemical Reactions Analysis
Types of Reactions
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Palladium-catalyzed hydrogenation is used for benzyl group removal.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted compounds, which are useful intermediates in further synthetic applications.
Scientific Research Applications
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate involves its ability to participate in various chemical reactions due to its functional groups. The Boc group provides protection during synthesis, while the allyl and benzyl groups offer sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: Similar in structure but with a serine backbone instead of threonine.
N-Boc-O-benzyl-D-serine: Another similar compound with a different amino acid backbone.
Uniqueness
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs.
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
prop-2-enyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H27NO5/c1-6-12-23-17(21)16(20-18(22)25-19(3,4)5)14(2)24-13-15-10-8-7-9-11-15/h6-11,14,16H,1,12-13H2,2-5H3,(H,20,22)/t14-,16+/m1/s1 |
InChI Key |
WCGYHUTYQIALJY-ZBFHGGJFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


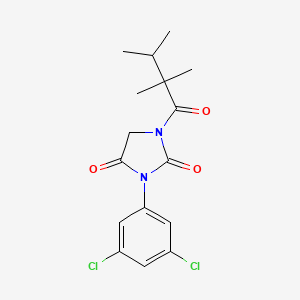
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)

![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

